![molecular formula C12H24N2 B13788453 1,8-Diazabicyclo[6.3.3]tetradecane CAS No. 82407-82-7](/img/structure/B13788453.png)
1,8-Diazabicyclo[6.3.3]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diazabicyclo[6.3.3]tetradecane is a bicyclic organic compound with the molecular formula C₁₂H₂₄N₂. It is known for its unique structure, which consists of two nitrogen atoms incorporated into a bicyclic framework.
Méthodes De Préparation
The synthesis of 1,8-diazabicyclo[6.3.3]tetradecane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diamines with cyclic ketones or aldehydes, followed by cyclization and reduction steps. Industrial production methods often employ catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
1,8-Diazabicyclo[6.3.3]tetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and specific temperatures to control the reaction rate.
Applications De Recherche Scientifique
1,8-Diazabicyclo[6.3.3]tetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: This compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,8-diazabicyclo[6.3.3]tetradecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of complexes or the activation of specific pathways. The compound’s bicyclic structure allows it to fit into various molecular environments, making it a versatile agent in chemical and biological systems .
Comparaison Avec Des Composés Similaires
1,8-Diazabicyclo[6.3.3]tetradecane can be compared with other similar compounds such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use as a strong non-nucleophilic base in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound used in various chemical reactions. The uniqueness of this compound lies in its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct reactivity and applications compared to its analogs
Propriétés
Numéro CAS |
82407-82-7 |
|---|---|
Formule moléculaire |
C12H24N2 |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1,8-diazabicyclo[6.3.3]tetradecane |
InChI |
InChI=1S/C12H24N2/c1-2-4-8-14-11-5-9-13(7-3-1)10-6-12-14/h1-12H2 |
Clé InChI |
BJIBQBADAXPVNF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN2CCCN(CC1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
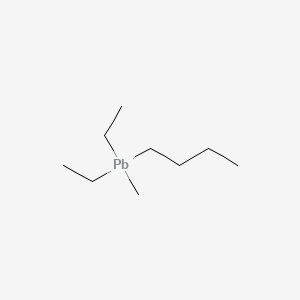
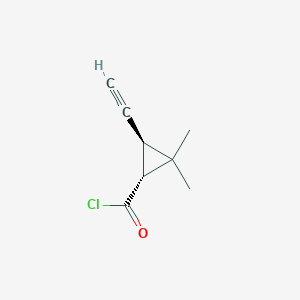
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
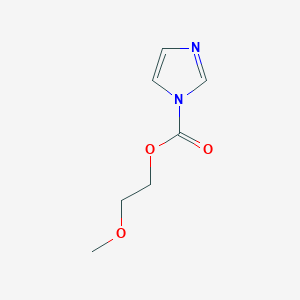
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
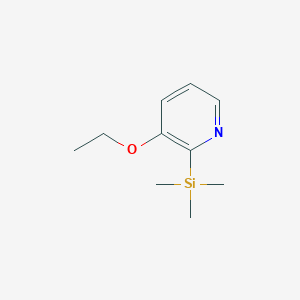


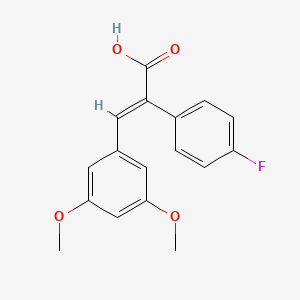

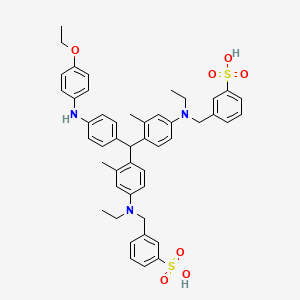
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
